N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide

Beschreibung

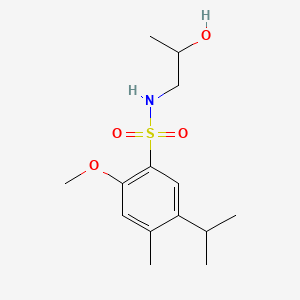

N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a substituted aromatic core and a polar N-alkyl chain. Its molecular formula is C₁₇H₂₇NO₄S (molar mass: 353.47 g/mol), derived as follows:

- Benzene ring substituents:

- 2-methoxy group (–OCH₃): Enhances electron density and influences binding interactions.

- 4-methyl group (–CH₃): Contributes to steric effects and lipophilicity.

- 5-isopropyl group (–CH(CH₃)₂): Increases bulkiness and modulates solubility.

Eigenschaften

IUPAC Name |

N-(2-hydroxypropyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4S/c1-9(2)12-7-14(13(19-5)6-10(12)3)20(17,18)15-8-11(4)16/h6-7,9,11,15-16H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAUMKQWFKJAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCC(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the sulfonation of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Formation of N-(2-oxopropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide.

Reduction: Formation of N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide has been investigated for its potential as an antimicrobial agent. Its structural components suggest that it may interact effectively with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial properties.

Case Study: Antimicrobial Activity

A study conducted on various sulfonamide derivatives indicated that this compound showed promising antibacterial activity against several strains of bacteria, including resistant strains. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting its potential as a new therapeutic agent.

Anticancer Research

The compound's sulfonamide group is known for its role in anticancer drugs. Research has shown that sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxic Effects

In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects at concentrations above 10 µM. The compound demonstrated selective toxicity towards cancer cells compared to non-tumorigenic cells, indicating its potential for targeted cancer therapy.

Enzyme Inhibition Studies

This compound has been explored for its ability to inhibit specific enzymes, which can be pivotal in treating diseases like diabetes and Alzheimer's disease.

Case Study: Enzyme Inhibition

Research involving enzyme assays showed that this compound effectively inhibited α-glucosidase and acetylcholinesterase activities. These findings suggest that the compound could contribute to the management of Type 2 diabetes and neurodegenerative disorders by regulating glucose metabolism and neurotransmitter levels.

Wirkmechanismus

The mechanism of action of N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The hydroxypropyl and sulfonamide groups play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Differences

The target compound is compared to 5-isopropyl-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide (CAS: 332389-08-9, molar mass: 370.51 g/mol ), a closely related analog from .

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | Analog (CAS 332389-08-9) |

|---|---|---|

| Molecular Formula | C₁₇H₂₇NO₄S | C₁₈H₃₀N₂O₄S |

| Molar Mass (g/mol) | 353.47 | 370.51 |

| Benzene Substituents | 2-methoxy, 4-methyl, 5-isopropyl | 2-methoxy, 4-methyl, 5-isopropyl |

| N-Substituent | 2-hydroxypropyl | 3-(4-morpholinyl)propyl |

| Key Functional Groups | Hydroxyl (–OH) | Morpholine ring (cyclic tertiary amine, ether) |

| Hydrogen Bond Donors | 1 (hydroxyl) | 0 |

| Hydrogen Bond Acceptors | 4 (sulfonamide O, methoxy O, hydroxyl O) | 5 (sulfonamide O, methoxy O, morpholine O, N) |

Implications of Structural Variations

Hydrophilicity vs. Lipophilicity :

- The 2-hydroxypropyl group in the target compound increases hydrophilicity due to its hydroxyl (–OH), enhancing aqueous solubility. In contrast, the morpholinylpropyl substituent in the analog introduces a cyclic ether and tertiary amine, balancing lipophilicity and polarity for improved membrane permeability .

Metabolic Stability :

- The morpholine ring in the analog may resist oxidative metabolism better than the primary hydroxyl group in the target compound, which could undergo glucuronidation or oxidation .

Pharmacological Interactions :

Broader Context of Sulfonamide Derivatives

lists sulfonamides with diverse N-substituents, such as chloroacetylphenyl (BP 27790257933-82-7) and 4-fluorophenylpyrimidinyl (BP 27791147118-37-4) groups. These highlight trends in sulfonamide design:

- Electron-withdrawing groups (e.g., –Cl, –F) can enhance binding to charged residues in enzyme active sites.

- Bulky substituents (e.g., isopropyl, morpholinyl) influence steric hindrance and selectivity .

Biologische Aktivität

N-(2-hydroxypropyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H19NO4S

- Molecular Weight : 285.36 g/mol

The sulfonamide group is known for its broad-spectrum antibacterial properties, and modifications in the side chains can enhance its efficacy against various biological targets.

This compound exhibits several biological activities, primarily attributed to its interaction with specific biological pathways:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains by inhibiting the synthesis of folic acid, a vital nutrient for bacterial growth.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antitumor Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In vitro experiments demonstrated that the compound inhibited the expression of cyclooxygenase-2 (COX-2) in macrophages, leading to decreased prostaglandin E2 (PGE2) production. This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.